molecular formula C43H70O16 B1244907 Clavosolide C

Clavosolide C

Cat. No. B1244907
M. Wt: 843 g/mol
InChI Key: VZJHKECEUCVCRQ-HZNAPWQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavosolide C is a natural product found in Stelletta clavosa with data available.

Scientific Research Applications

Clavosolide C, a dimeric macrolide glycoside, is derived from the marine sponge Myriastra clavosa. It exhibits unique structural features and has garnered significant interest for its potential applications in various scientific fields. Here is a summary of the research findings related to Clavosolide C:

Discovery and Structural Elucidation

  • Clavosolides A-D, including Clavosolide C, were first isolated from the marine sponge Myriastra clavosa. Extensive NMR spectroscopic analyses were used to elucidate their structures, which incorporate cyclopropyl, tetrahydropyranyl, and glycosidic ring systems. Clavosolide C, identified as an unsymmetrical dimer, presents new structural features (Erickson et al., 2002).

Synthesis and Structural Analysis

  • Advances in the synthesis of Clavosolide C have been notable, with researchers exploring different synthetic approaches. These efforts highlight the compound's intriguing structural complexity and the challenges in replicating such intricate natural products in a laboratory setting (Lee et al., 2016).
  • The total synthesis of Clavosolide C has been achieved, confirming its structure and absolute configuration. This synthetic achievement aids in understanding the compound's biological properties and potential applications (Barry et al., 2006).

properties

Product Name

Clavosolide C

Molecular Formula

C43H70O16

Molecular Weight

843 g/mol

IUPAC Name

(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-9-[(2S,3R,4S,5R)-5-hydroxy-3,4-dimethoxyoxan-2-yl]oxy-10,20-dimethyl-5,15-bis[(1S,2S)-2-methylcyclopropyl]-19-[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione

InChI

InChI=1S/C43H70O16/c1-20-10-26(20)33-14-24-12-29(58-42-40(50-8)38(48-6)28(44)18-52-42)22(3)31(54-24)16-36(45)57-34(27-11-21(27)2)15-25-13-30(23(4)32(55-25)17-37(46)56-33)59-43-41(51-9)39(49-7)35(47-5)19-53-43/h20-35,38-44H,10-19H2,1-9H3/t20-,21-,22+,23+,24-,25-,26-,27-,28+,29-,30-,31-,32-,33-,34-,35+,38-,39-,40+,41+,42-,43-/m0/s1

InChI Key

VZJHKECEUCVCRQ-HZNAPWQASA-N

Isomeric SMILES

C[C@H]1C[C@@H]1[C@@H]2C[C@@H]3C[C@@H]([C@H]([C@@H](O3)CC(=O)O[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@H](O4)CC(=O)O2)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)OC)OC)OC)[C@H]6C[C@@H]6C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)OC)OC

Canonical SMILES

CC1CC1C2CC3CC(C(C(O3)CC(=O)OC(CC4CC(C(C(O4)CC(=O)O2)C)OC5C(C(C(CO5)OC)OC)OC)C6CC6C)C)OC7C(C(C(CO7)O)OC)OC

synonyms

clavosolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Clavosolide C
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Clavosolide C
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Clavosolide C
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Clavosolide C
Reactant of Route 6
Clavosolide C

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